![molecular formula C15H20N2O2 B12840977 Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure consists of a benzyl group attached to a bicyclo[2.2.1]heptane ring system, which is further functionalized with an amino group and a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Benzyl Group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using benzyl halides.
Formation of the Carbamate: The final step involves the reaction of the amine with a chloroformate to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and high-pressure hydrogenation for the reduction steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the carbamate group, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or modified carbamates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore. Its bicyclic structure and functional groups could interact with biological targets, making it a candidate for drug development, particularly in the areas of enzyme inhibition or receptor modulation.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mecanismo De Acción
The mechanism by which Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bicyclic structure could provide a rigid framework that enhances binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
- Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate
Uniqueness
Compared to similar compounds, Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is unique due to the presence of the amino group, which can participate in a wider range of chemical reactions and interactions. This makes it more versatile for applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
benzyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-14-6-8-15(11-14,9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11,16H2,(H,17,18) |
Clave InChI |
ZBSHLSVNDUWEGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)N)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


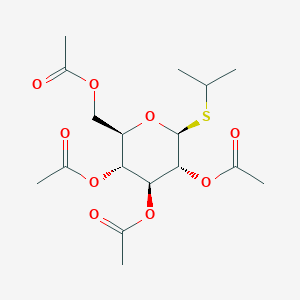
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
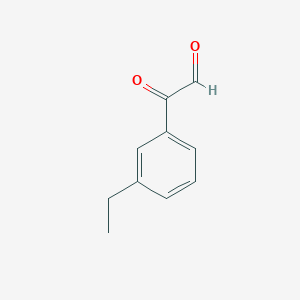

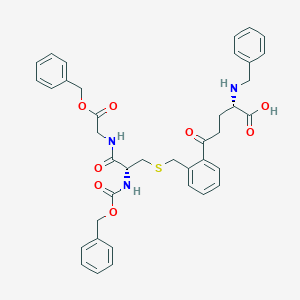
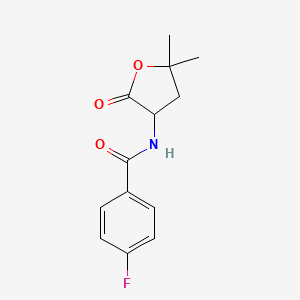
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
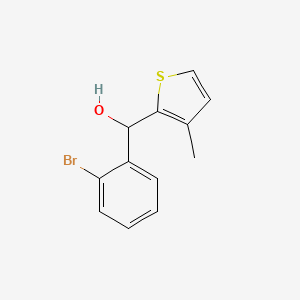


![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)
